![molecular formula C20H22N2O3S B2574493 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea CAS No. 2034356-18-6](/img/structure/B2574493.png)
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) explores the synthesis and antiacetylcholinesterase activity of a series of flexible ureas, aiming to optimize pharmacophoric interactions. This research demonstrates the potential of urea derivatives in designing inhibitors for enzymes like acetylcholinesterase, which is relevant to conditions such as Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Chemical Synthesis Techniques
Thalluri et al. (2014) highlight the versatility of urea derivatives in chemical synthesis, specifically through the Lossen rearrangement, which facilitates the synthesis of hydroxamic acids and ureas from carboxylic acids. This method showcases the role of urea derivatives in streamlining synthetic pathways for producing a wide array of compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Anticancer Activity
Nammalwar et al. (2010) focus on the synthesis of thiourea derivatives exhibiting strong anticancer activity, indicating the therapeutic potential of urea derivatives in oncology. Such studies contribute to the development of new anticancer agents with improved efficacy and specificity (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010).
Inhibitors of Rho Associated Protein Kinases
Research by Pireddu et al. (2012) introduces urea derivatives as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a crucial role in various physiological processes. Inhibitors of these kinases have potential applications in treating cardiovascular diseases, cancer, and other conditions (Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, & Lawrence, 2012).
Mechanism of Action
Target of Action
It is known that benzo[b]thiophene derivatives are important components of many pharmaceuticals and drug candidates
Mode of Action
Compounds containing benzo[b]thiophene structures are often involved in cyclization reactions of alkynes . More detailed studies are required to understand how this compound interacts with its targets.
Biochemical Pathways
Benzo[b]thiophene derivatives are known to be important in the synthesis of pharmaceuticals and drug candidates , suggesting they may interact with multiple biochemical pathways.
properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-25-16-10-8-15(9-11-16)22-19(23)21-13-20(2,24)18-12-14-6-4-5-7-17(14)26-18/h4-12,24H,3,13H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPCITDZZFDNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea |
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